Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate
Description
Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate is a substituted benzoate ester characterized by a fluorine atom at position 6, methyl groups at positions 2 and 4, and a nitro group at position 3 on the aromatic ring. Its molecular formula is C₁₀H₁₀FNO₄, and its structural complexity arises from the interplay of electron-withdrawing (fluoro, nitro) and electron-donating (methyl) substituents. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its functionalized aromatic core, which enables diverse reactivity.
Properties
Molecular Formula |
C10H10FNO4 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10FNO4/c1-5-4-7(11)8(10(13)16-3)6(2)9(5)12(14)15/h4H,1-3H3 |
InChI Key |
ZLTBPTLGXGAPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate typically involves multiple steps. One common method includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluoro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer and nucleophilic substitution mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares high structural similarity with other substituted benzoate esters, as evidenced by similarity scores and substituent patterns (Table 1). Notable analogues include:
Table 1: Structural Comparison of Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate and Analogues
Functional and Reactivity Differences
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-nitro and 6-fluoro groups in the target compound enhance electrophilic substitution resistance compared to analogues like Methyl 2-fluoro-6-methylbenzoate (lacking NO₂) . Halogen vs. Alkyl: Methyl 2,4,5-trifluorobenzoate exhibits higher electronegativity but lower lipophilicity due to the absence of methyl groups.
- Biological and Industrial Relevance: The nitro group in the target compound may facilitate reduction reactions to form amine intermediates, a pathway less accessible in non-nitro analogues like Methyl 2-fluoro-6-methylbenzoate . Compared to Methyl 4-methoxy-3-nitrobenzoate , the target’s methyl groups enhance stability under acidic conditions, whereas methoxy groups could increase susceptibility to hydrolysis.
Research Implications
- Synthetic Utility : The target’s multi-substituted structure offers versatility in derivatization, making it advantageous over simpler analogues for constructing complex molecules.
- Environmental Impact : Fluorinated benzoates (e.g., Methyl 2,4,5-trifluorobenzoate ) are studied for persistence in ecosystems, but the target’s nitro group may alter degradation pathways.
Biological Activity
7-Chloro-6-fluorochroman-4-amine is a chiral compound belonging to the class of chroman derivatives, characterized by the presence of chlorine at the 7th position, fluorine at the 6th position, and an amine group at the 4th position of its chroman structure. This unique configuration contributes to its distinct biological properties and potential therapeutic applications.
The molecular formula for 7-Chloro-6-fluorochroman-4-amine is C9H10ClFNO. Its stereochemistry is denoted by its (S) configuration, which plays a crucial role in its biological activity and interactions with molecular targets.
Biological Activities
Research has indicated that 7-Chloro-6-fluorochroman-4-amine exhibits notable biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess significant antimicrobial effects, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Activity : The compound has been explored for its potential anticancer properties. It may interact with specific enzymes or receptors that modulate cellular pathways involved in cancer progression .
The mechanism of action for 7-Chloro-6-fluorochroman-4-amine involves its ability to bind to various molecular targets. This binding can modulate enzymatic activity and influence biochemical pathways, particularly those associated with oxidative stress and cellular signaling mechanisms.
Synthesis
The synthesis of 7-Chloro-6-fluorochroman-4-amine typically involves multi-step organic reactions. Key steps include:
- Halogenation : Introduction of chlorine and fluorine into the chroman ring.
- Amination : Conversion of halogenated intermediates to the amine derivative.
- Optimization : Reaction conditions are optimized for yield and purity, often involving specific solvents and catalysts.
Anticancer Studies
In a study examining various derivatives of chroman compounds, 7-Chloro-6-fluorochroman-4-amine showed promising cytotoxic effects against human breast cancer cell lines, particularly MCF7. The compound's effectiveness was compared to established anticancer agents, highlighting its potential as a therapeutic candidate .
Antimicrobial Studies
Another study focused on the antimicrobial properties of 7-Chloro-6-fluorochroman-4-amine against several bacterial strains. Results indicated a significant inhibitory effect, suggesting that this compound could be developed into an antimicrobial agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 7-Chloro-6-fluorochroman-4-amine compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 7-Chloro-6-fluorochroman-4-amine | Yes | Yes | Exhibits dual activity |
| (S)-6-Fluorochroman-4-amine | Moderate | Limited | Lacks chlorine substituent |
| 8-Fluorochroman-4-amine | Limited | No | Different structural reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
